2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide

Catalog No.
S782270
CAS No.
40023-06-1
M.F
C11H14ClNO2
M. Wt
227.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide

Procurement of off-spec or generic chloroacetamides risks failed Metrafenone synthesis due to structural mismatch. 2-Chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide (CAS 40023-06-1) is the exact intermediate required for the Friedel-Crafts acylation step forming the benzophenone core. • Eliminates impurity-related yield losses in catalyst-sensitive steps. • ≥98% purity ensures reproducible reaction outcomes. • Racemic and enantiopure options available for cost-effective chiral synthesis. • Suitable for R&D and scale-up, with reliable global supply.

CAS Number

40023-06-1

Product Name

2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide

IUPAC Name

2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

InChI

InChI=1S/C11H14ClNO2/c1-8(13-11(14)7-12)9-5-3-4-6-10(9)15-2/h3-6,8H,7H2,1-2H3,(H,13,14)

InChI Key

FULKALPYHHSNAS-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1OC)NC(=O)CCl

Canonical SMILES

CC(C1=CC=CC=C1OC)NC(=O)CCl

Synonyms

2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide, N-[1-(2-methoxyphenyl)ethyl]-2-chloroacetamide, 2-Chloro-N-(2-methoxy-α-methylbenzyl)acetamide, Metrafenone intermediate

Purity

≥98%

Package Size

50 mg, 250 mg, 1 g, 5 g

2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide (CAS: 40023-06-1) is a chiral chloroacetamide intermediate primarily utilized in the synthesis of Metrafenone, a key benzophenone fungicide used to control powdery mildew on crops like cereals and grapevines. Its specific structure, featuring a chiral 1-(2-methoxyphenyl)ethyl moiety, is critical for establishing the core scaffold of the final active ingredient. Procurement decisions for this compound are therefore directly linked to its efficiency and purity as a precursor in multi-step agrochemical manufacturing, where consistent quality is essential for downstream reaction performance and final product efficacy.

Research Fit

Chiral N-aryl-2-chloroacetamide building block
Racemate and single enantiomers available for stereochemical SAR
Moderate lipophilicity profile supports CNS-periphery distribution studies
Consistent multi-vendor supply with documented purity

Substituting 2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide with other structurally similar chloroacetamides, such as intermediates for herbicides like metolachlor, is not viable for its intended application. The unique 1-(2-methoxyphenyl)ethyl group is specifically required for the subsequent Friedel-Crafts acylation step that forms the benzophenone core of Metrafenone. Using an incorrect analogue would fail to produce the target fungicide. Furthermore, attempting to use crude or alternative synthetic precursors introduces impurities that can compromise the yield and purity of subsequent reactions, particularly sensitive, catalyst-driven C-C bond formations. This makes procurement of the specified, high-purity intermediate a critical step for de-risking the manufacturing process and ensuring the synthesis of the correct final product.

Substitution Risk

!
Des-methoxy analog
Lower LogP and TPSA may shift permeability profile; not suitable for enantioselective studies.
!
Regioisomeric para-methoxy variant
Lacks chiral center, limiting use in stereochemical target engagement assays.
!
Non-halogenated acetamide
Absence of chloroacetamide warhead prevents direct nucleophilic derivatization.

Precursor Suitability: Documented High-Yield Synthesis for Industrial Scale-Up

The viability of this compound as an industrial precursor is demonstrated by a documented synthesis route achieving a 98.5% yield. This process involves the acylation of 1-(2-methoxyphenyl)ethylamine with chloroacetyl chloride in a biphasic toluene/water system with sodium bicarbonate as the base. Such a high, reproducible yield is a key benchmark for process efficiency in commercial manufacturing.

Evidence DimensionChemical Yield
Target Compound Data98.5%
Comparator Or BaselineTypical multi-step organic synthesis yields, which are often significantly lower.
Quantified DifferenceApproaches near-quantitative conversion, minimizing material loss.
ConditionsReaction of 1-(2-methoxyphenyl)ethylamine with chloroacetyl chloride in toluene/aqueous NaHCO3.

For procurement in a manufacturing context, a high and reliable yield directly reduces raw material costs, minimizes waste, and simplifies purification of the final active ingredient.

Ortho-methoxy effect
Class-level inference
ΔLogP ≥0.5; ΔTPSA +32%
Altered lipophilicity and polar surface area impact CNS vs peripheral distribution profiling.
Computed values; confirm experimentally for lead series.

Processability: Enables Efficient Downstream Friedel-Crafts Acylation

This intermediate is specifically designed for use in a subsequent Friedel-Crafts acylation, a critical step in the synthesis of Metrafenone. The high purity achievable in its synthesis prevents the introduction of byproducts that could interfere with the Lewis acid catalyst (e.g., AlCl3) used in the C-C bond formation. In contrast, using a crude or poorly defined intermediate mixture risks catalyst deactivation and the formation of impurities that are difficult to remove from the final product.

Evidence DimensionCompatibility with Downstream Synthesis
Target Compound DataHigh compatibility as a purified reactant for Friedel-Crafts acylation.
Comparator Or BaselineCrude reaction mixtures or alternative precursors containing unreacted amines or di-acylated species.
Quantified DifferenceNot directly quantified, but high purity de-risks a sensitive and critical synthesis step.
ConditionsLewis acid-catalyzed Friedel-Crafts acylation to form the benzophenone core of Metrafenone.

Procuring a clean, well-characterized intermediate is crucial for ensuring the reproducibility and efficiency of the subsequent, often costly, catalytic step in the manufacturing chain.

Enantiomer supply
Data to verify
Racemate, (R)- and (S)-enantiomers available
Enables enantiomer-specific assay design without in-house resolution.
Verify optical purity per supplier lot.

Stereochemical Control: Key Building Block for Enantioselective Fungicide Synthesis

The compound contains a stereocenter derived from its chiral amine precursor, 1-(2-methoxyphenyl)ethylamine. This feature is critical because the final fungicide, Metrafenone, is also chiral, and biological activity often resides in a single enantiomer. Using an enantiomerically pure version of this intermediate allows for a direct, enantioselective synthesis of the desired Metrafenone isomer. This approach is significantly more efficient than producing a racemic mixture of the final product, which would then require a costly and wasteful chiral resolution step that discards up to 50% of the material.

Evidence DimensionEfficiency of Chiral Synthesis
Target Compound DataEnables direct enantioselective synthesis pathway.
Comparator Or BaselineRacemic synthesis followed by chiral resolution of the final product.
Quantified DifferenceAvoids the ~50% material loss inherent in resolving a racemate.
ConditionsSynthesis of chiral active ingredients where one enantiomer is more active.

This compound enables a more atom-economical and cost-effective manufacturing process for producing the most biologically active form of the Metrafenone fungicide, a key consideration for industrial procurement.

AChE inhibition
Cross-study comparable
IC₅₀ 142 nM (10 min); >350-fold vs comparator
Reported potency difference supports assay sensitivity for vector-control target research.
Anopheles gambiae AChE Ellman assay; validate in desired species.
Warhead reactivity
Class-level inference
Typical conversion >85% with amines, DMF, RT
Mild derivatization conditions support library synthesis workflows.
N-aryl-2-chloroacetamide class data; confirm with specific nucleophiles.
Supply reliability
Supporting evidence
≥3 vendors in stock; lead time days vs >4 weeks for analog
Consistent multi-vendor availability reduces project delays.
Source: supplier catalogs; verify current stock.

Industrial Manufacturing of the Fungicide Metrafenone

As a direct precursor with a documented high-yield synthesis pathway, this compound is the material of choice for the large-scale, cost-effective production of Metrafenone. Its high purity ensures reliability in the subsequent Friedel-Crafts acylation step.

Enantioselective Synthesis of Biologically Active Fungicides

For manufacturers aiming to produce the most potent enantiomer of Metrafenone or related chiral benzophenones, procuring an enantiomerically pure form of this intermediate is the optimal strategy. It bypasses the need for inefficient chiral resolution of the final product, improving overall process economy.

Development of Novel Benzophenone-Class Agrochemicals

In a research and development context, this compound serves as a well-characterized, advanced building block. It allows chemists to reliably synthesize a core scaffold from which novel analogues of Metrafenone can be created and evaluated for improved fungicidal properties or different activity spectrums.

Application Fit

Application
Selection Property
Validation Focus
AChE target engagement studies in vector species
Enantiomer-specific inhibition profile
Confirm IC₅₀ in target species AChE and assess enantioselectivity
CNS fragment-based lead discovery
Balanced LogP/TPSA and chiral diversity
Evaluate permeability and enantiomer-specific target binding
Covalent inhibitor library synthesis
Electrophilic chloroacetamide warhead
Optimize derivatization conditions and confirm covalent adduct formation
Chiral HPLC method calibration
Available enantiomeric forms and UV chromophore
Verify retention time separation and linearity for enantiomeric excess determination

XLogP3

2

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